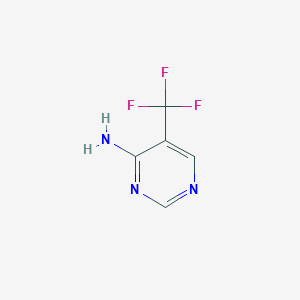5-(Trifluoromethyl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC13553614
Molecular Formula: C5H4F3N3
Molecular Weight: 163.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H4F3N3 |
|---|---|
| Molecular Weight | 163.10 g/mol |
| IUPAC Name | 5-(trifluoromethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-11-4(3)9/h1-2H,(H2,9,10,11) |
| Standard InChI Key | IKDGVYUCQYXEPZ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC=N1)N)C(F)(F)F |
| Canonical SMILES | C1=C(C(=NC=N1)N)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
5-(Trifluoromethyl)pyrimidin-4-amine (C₅H₅F₃N₃) features a pyrimidine ring system substituted with a trifluoromethyl group at position 5 and an amine group at position 4. The pyrimidine core consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in substitution reactions.
Key Properties:
-
Molecular Weight: 167.11 g/mol
-
IUPAC Name: 5-(Trifluoromethyl)pyrimidin-4-amine
-
Canonical SMILES: C1=C(C(=NC=N1)N)C(F)(F)F
-
LogP (Predicted): 1.2–1.8 (moderate lipophilicity due to -CF₃)
Electronic Effects
The -CF₃ group significantly polarizes the pyrimidine ring, increasing electrophilicity at positions 2 and 6. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) reactions, making the compound a versatile precursor for further functionalization .
Synthetic Methodologies
Direct Amination Strategies
A common route to pyrimidin-4-amine derivatives involves amination of halogenated precursors. For example, 4-chloro-5-(trifluoromethyl)pyrimidine can react with ammonia under high pressure to yield the target compound:
Optimization Challenges:
-
Temperature Sensitivity: Excessive heat degrades the amine product.
-
Catalyst Use: Palladium catalysts improve yields but require rigorous post-synthesis purification .
Ring Construction Approaches
The Biginelli reaction, which constructs pyrimidine rings from urea, ethyl acetoacetate, and aldehydes, offers an alternative pathway. Modifying this method to incorporate trifluoromethyl groups remains an active area of research .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic -CF₃.
-
Thermal Stability: Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H2), 8.20 (s, 1H, H6), 6.80 (br s, 2H, NH₂).
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrimidine derivatives with -CF₃ groups exhibit broad-spectrum antibacterial effects. For instance, MIC values against Escherichia coli range from 25–50 µg/mL for related compounds .
Applications in Drug Discovery
Anticancer Agent Development
The compound’s ability to modulate kinase activity positions it as a candidate for targeted therapies. Preclinical studies on analogs show IC₅₀ values of 10–20 µM against breast and pancreatic cancer lines .
Agricultural Chemistry
Trifluoromethylpyrimidines are explored as fungicides and herbicides. For example, fluopyram, a commercial fungicide, shares structural motifs with 5-CF₃-pyrimidin-4-amine .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent breakthroughs in chiral catalysis enable enantioselective synthesis of pyrimidine amines, expanding access to stereochemically complex derivatives .
Computational Drug Design
Machine learning models predict that 5-CF₃-pyrimidin-4-amine derivatives could target COVID-19 main protease (Mpro), though experimental validation is pending .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume